molecular formula C9H19N2O4P B14577836 N-Cyclohexyl-N~2~-(phosphonomethyl)glycinamide CAS No. 61443-86-5

N-Cyclohexyl-N~2~-(phosphonomethyl)glycinamide

Cat. No.: B14577836
CAS No.: 61443-86-5
M. Wt: 250.23 g/mol
InChI Key: PPVSWEAXHCCDHU-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N~2~-(phosphonomethyl)glycinamide is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a cyclohexyl group, a phosphonomethyl group, and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N~2~-(phosphonomethyl)glycinamide typically involves the reaction of cyclohexylamine with phosphonomethylglycine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N~2~-(phosphonomethyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonomethyl group to a phosphine or phosphonate.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphonates, and substituted glycinamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Cyclohexyl-N~2~-(phosphonomethyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving phosphonate metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases related to phosphonate metabolism.

    Industry: It is used in the development of new materials with unique properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N~2~-(phosphonomethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes involved in phosphonate metabolism. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the catalytic process. This inhibition can lead to the accumulation of phosphonate intermediates, which can have various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Phosphonomethyl)glycine:

    N-Cyclohexyl-N~2~-(methylsulfonyl)glycinamide: A compound with a similar glycinamide moiety but different substituents.

Uniqueness

N-Cyclohexyl-N~2~-(phosphonomethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interaction with molecular targets. The phosphonomethyl group is crucial for its role as an enzyme inhibitor, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61443-86-5

Molecular Formula

C9H19N2O4P

Molecular Weight

250.23 g/mol

IUPAC Name

[[2-(cyclohexylamino)-2-oxoethyl]amino]methylphosphonic acid

InChI

InChI=1S/C9H19N2O4P/c12-9(6-10-7-16(13,14)15)11-8-4-2-1-3-5-8/h8,10H,1-7H2,(H,11,12)(H2,13,14,15)

InChI Key

PPVSWEAXHCCDHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CNCP(=O)(O)O

Origin of Product

United States

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